CYM50179 is a chemical compound with the molecular formula CHBrClNO and a molecular weight of 441.9 g/mol. It is classified as a small organic molecule that exhibits various biological activities. The compound is primarily recognized for its potential applications in medicinal chemistry and pharmacology, particularly in the context of neurological research.
This compound falls under the category of halogenated organic compounds due to the presence of bromine and chlorine atoms in its structure. It is also classified within pyrrolidine derivatives, which are known for their diverse biological activities, including effects on neurotransmitter systems.
The synthesis of CYM50179 involves multi-step organic reactions that typically include halogenation, amination, and coupling reactions. The precise synthetic route can vary depending on the desired yield and purity.
The molecular structure of CYM50179 features a complex arrangement of carbon rings, halogen substituents, and a nitrogen atom. The presence of multiple functional groups contributes to its biological activity.
CYM50179 participates in various chemical reactions typical for halogenated organic compounds, including nucleophilic substitutions and electrophilic additions.
The mechanism of action for CYM50179 is not fully elucidated but is believed to involve modulation of neurotransmitter systems, particularly through interactions with receptors in the central nervous system.
Research indicates that compounds similar to CYM50179 may act as inhibitors or modulators of specific neurotransmitter receptors, influencing physiological processes such as mood regulation and cognitive function.
CYM50179 has potential applications in various scientific fields:
The identification of CYM50179 (compound 22n) originated from a high-throughput screening (HTS) campaign within the Molecular Libraries-Small Molecule Repository (MLSMR) program. This initiative aimed to discover novel modulators of the sphingosine-1-phosphate receptor subtype 4 (S1P4-R), a target implicated in autoimmune diseases, viral infections, and thrombocytopenia [1] [8]. The initial HTS hit, 3-(2-(2,4-dichlorophenoxy)ethoxy)-6-methyl-2-nitropyridine (compound 2), exhibited moderate S1P4-R agonist activity (EC₅₀ = 162 nM) and exceptional selectivity (>150-fold over S1P1,2,3,5 receptors at concentrations up to 25 µM) [1]. This pyridine-based scaffold served as the critical starting point for medicinal chemistry optimization, leveraging the MLSMR’s diverse compound library to identify unexplored chemical space for S1P4-R modulation [1] [10].
Table 1: Key Properties of the HTS Hit vs. CYM50179
Property | HTS Hit (Compound 2) | CYM50179 (22n) |
---|---|---|
S1P4 EC₅₀ (nM) | 162 | 46 |
Selectivity (S1P1–3,5) | >150-fold | >500-fold |
Core Structure | Pyridine-nitropyridine | Optimized pyridine |
Key Substituents | 2,4-Dichlorophenoxy | 2,4-Dichlorophenoxy + dibromopyridine |
Lead optimization focused on enhancing potency, selectivity, and metabolic stability of the HTS hit. Systematic modifications identified the 6-methyl-2-nitropyridine core as essential for receptor engagement. Introduction of halogen atoms at the 3- and 5-positions of the pyridine ring, replacing the original methyl group, significantly boosted potency. The optimal compound, CYM50179 (22n), featured 3,5-dibromo substitutions and retained the 2-nitro group and ethyleneoxy linker. This yielded an EC₅₀ of 46 nM in a β-arrestin recruitment assay using U2OS cells expressing human S1P4 (EDG6), demonstrating a 3.5-fold improvement over the initial hit [3] [1]. Crucially, CYM50179 maintained negligible activity at S1P1–3,5 receptors even at high micromolar concentrations, confirming its status as a selective pharmacological probe [1] [8].
SAR studies revealed stringent structural requirements for S1P4-R agonism and selectivity. Key modifications and their impacts are detailed below:
The 2,4-dichlorophenoxy ethoxy moiety proved indispensable for S1P4-R binding affinity. Removal of either chlorine (monochlorophenyl analogs 8a, 8b) or both chlorines (phenyl analog 8f) abolished all agonist activity. Similarly, dichloro-regioisomers (e.g., 2,3-dichloro 8d, 2,5-dichloro 8c, 3,4-dichloro 8e) were inactive. This highlights the critical role of ortho- and para-chlorine atoms in positioning the aromatic ring within a hydrophobic subpocket of S1P4-R. Substituting chlorines with smaller fluorines (8m, 8n) or methoxy groups (8i, 8j) reduced potency 10–100-fold, indicating steric and electronic preferences [1]. The ethyleneoxy linker’s length was also optimized; shortening or elongating it diminished activity, emphasizing the necessity of a two-atom spacer for optimal pharmacophore alignment [1] [4].
Halogenation of the pyridine core dramatically influenced potency:
Table 2: SAR of Key Pyridine and Phenoxy Modifications
Compound | Pyridine Substitution | Aryl Substituent | S1P4 EC₅₀ (nM) | Activity Change vs. Hit |
---|---|---|---|---|
2 (Hit) | 6-Methyl | 2,4-Dichlorophenoxy | 162 | Baseline |
8g | Unmodified | 2-Bromo-4-chloro | 232 | ~1.4x less potent |
8h | Unmodified | 4-Bromo-2-chloro | 220 | ~1.3x less potent |
8r | Unmodified | 4-Bromo-2-CF₃ | 601 | ~3.7x less potent |
8q | Unmodified | 5-Chloro-3-nitropyridin-2-yl | 3500 | ~22x less potent |
22n (CYM50179) | 3,5-Dibromo | 2,4-Dichlorophenoxy | 46 | ~3.5x more potent |
Structure-based molecular modeling elucidated CYM50179’s selectivity mechanism. Docking studies into a S1P4-R homology model revealed:
CYM50179 represents a benchmark selective S1P4 agonist enabling target validation. Its discovery filled a critical gap, as prior S1P4 modulators (e.g., FTY720-P) non-selectively targeted S1P1,3,4,5 [8]. CYM50179 has since been utilized to dissect S1P4’s roles in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7